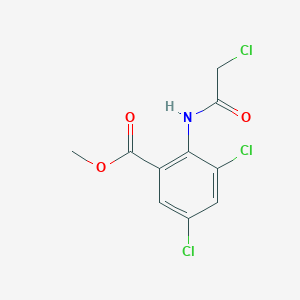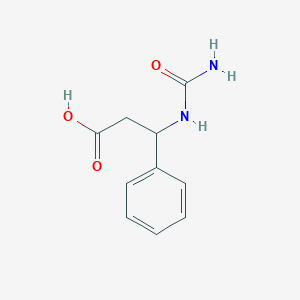
3-(Carbamoylamino)-3-phenylpropanoic acid
Vue d'ensemble
Description
3-(Carbamoylamino)-3-phenylpropanoic acid is a compound that contains a carbamoyl group. Carbamoylation is a post-translational modification of proteins resulting from the nonenzymatic reaction between isocyanic acid and specific free functional groups . This reaction alters protein structural and functional properties and thus contributes to molecular ageing .
Synthesis Analysis
The synthesis of compounds similar to this compound involves the reaction of urea and amino acids to generate carbamoyl amino acids . Amino acids can connect with a peptide bond involving their amino and carboxylate groups .Chemical Reactions Analysis
The reaction of urea and amino acids generates carbamoyl amino acids along with the release of NH3 . The reactivity between isocyanic acid and amino groups causes a lower isocyanic acid concentration than expected in relation to the amount of urea present .Physical And Chemical Properties Analysis
Amino acids, which are likely to be structurally similar to this compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic property. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .Applications De Recherche Scientifique
Metabolic Engineering for Fragrance and Precursor Production
A novel biosynthetic pathway for 3-phenylpropanol, a compound closely related to 3-(Carbamoylamino)-3-phenylpropanoic acid, was developed using Escherichia coli. This pathway, aimed at producing 3-phenylpropanol from L-phenylalanine, underscores the potential of metabolic engineering in creating sustainable production methods for valuable chemical compounds. The study highlights the importance of enzyme selection and pathway optimization for industrial applications (Liu et al., 2021).
Synthetic Biology for Production of Phenylpropanoic Acids
Research in synthetic biology has enabled the production of phenylpropanoic acids, such as 4-coumaric acid, caffeic acid, and ferulic acid, from simple carbon sources in Escherichia coli. This development demonstrates the potential for microbial production of phenylpropanoic acid precursors, which are valuable in pharmaceuticals and food ingredients, showcasing the versatility of engineered microorganisms in producing complex plant secondary metabolites (Kang et al., 2012).
Ecological and Microbial Interactions
The identification of phenolic acids, including benzoic acid and 3-phenylpropanoic acid, in tobacco root exudates and their role in the growth of rhizosphere microorganisms, has been documented. This research offers insights into how such compounds affect the growth of pathogens and their antagonists, providing a basis for understanding plant-microorganism interactions in agricultural contexts (Liu et al., 2015).
Orientations Futures
Carbamoylation-induced protein alterations are involved in the progression of various diseases, because carbamylation-derived products (CDPs) are bioactive compounds that trigger specific and inappropriate cellular responses . Therefore, the study of compounds like 3-(Carbamoylamino)-3-phenylpropanoic acid could provide valuable insights into the progression of these diseases and potential therapeutic interventions.
Mécanisme D'action
Target of Action
It’s worth noting that carbamoyl compounds often interact with enzymes involved in the urea cycle, such as carbamoyl phosphate synthase .
Mode of Action
Carbamoyl compounds typically act by donating their carbamoyl group to another molecule in a biochemical reaction .
Biochemical Pathways
Carbamoyl compounds are often involved in the urea cycle and arginine biosynthesis . They may also participate in other pathways depending on the specific structure and properties of the compound.
Pharmacokinetics
Pharmacokinetic studies are essential in the preclinical and clinical process for any compound .
Result of Action
The action of carbamoyl compounds often results in the transfer of a carbamoyl group, which can have various effects depending on the specific biochemical context .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of biochemical compounds .
Propriétés
IUPAC Name |
3-(carbamoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUTCLPFMFUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



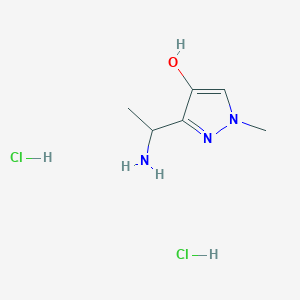
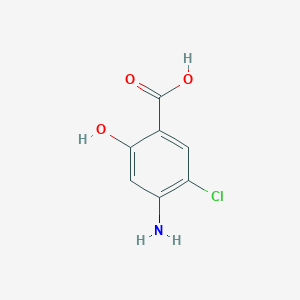

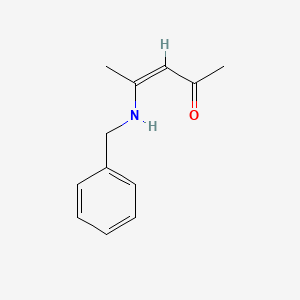
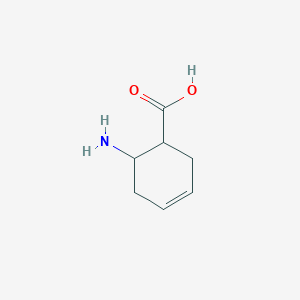
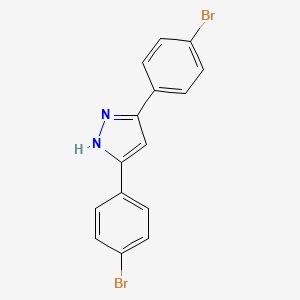

amino}acetic acid](/img/structure/B3252134.png)


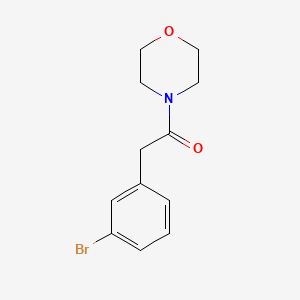

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
